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molecular formula C13H15N3O2 B8803615 ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate CAS No. 4501-60-4

ethyl 3-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate

Cat. No. B8803615
M. Wt: 245.28 g/mol
InChI Key: KKCODVXPLCOIJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826866

Procedure details

A suspension of 16.7 g (0.1 mole) of 4-phenyl-3-thiosemicarbazide in 60 mL of absolute ethanol was treated with 16.5 g (0.1 mole) of ethyl 2-chloroacetoacetate and the mixture stirred for 1 hr at room temperature. As the thiosemicarbazide began to dissolve the reaction mixture became exothermic and a reddish-brown solid precipitated. Alcoholic hydrogen chloride (2N, 50 mL) was added, and the reaction mixture heated at reflux for 1.0 hr. The solution was filtered while hot and the filtrate was evaporated under reduced pressure. The solid residue was triturated in cold absolute ethanol and a red solid collected by filtration. The solid was warmed in 2N hydrochloric acid (100 mL) and the suspended sulfur removed by filtration. An orange-red solid precipitated from the filtrate, was collected by filtration and air dried for ~16 hr (14.6 g, mp 160°-40° C.). Recrystallization from benzene left 10.5 g of product, mp 165°-6° C. The material was air dried and submitted for elemental analysis.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8](=S)[NH:9][NH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH:13]([C:19]([CH3:21])=O)[C:14]([O:16][CH2:17][CH3:18])=[O:15].NNC(N)=S>C(O)C>[CH3:21][C:19]1[NH:10][N:9]=[C:8]([NH:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:13]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(NN)=S
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
16.5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NNC(=S)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reaction mixture
CUSTOM
Type
CUSTOM
Details
a reddish-brown solid precipitated
ADDITION
Type
ADDITION
Details
Alcoholic hydrogen chloride (2N, 50 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.0 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solution was filtered while hot and the filtrate
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated in cold absolute ethanol
FILTRATION
Type
FILTRATION
Details
a red solid collected by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The solid was warmed in 2N hydrochloric acid (100 mL)
CUSTOM
Type
CUSTOM
Details
the suspended sulfur removed by filtration
CUSTOM
Type
CUSTOM
Details
An orange-red solid precipitated from the filtrate
FILTRATION
Type
FILTRATION
Details
was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried for ~16 hr (14.6 g, mp 160°-40° C.)
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene
WAIT
Type
WAIT
Details
left 10.5 g of product, mp 165°-6° C
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C(=NN1)NC1=CC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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